Cas no 1806603-70-2 (Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate)
Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate
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- Inchi: 1S/C13H12ClF3O3/c1-3-20-12(19)8-4-5-9(11(14)7(2)18)10(6-8)13(15,16)17/h4-6,11H,3H2,1-2H3
- InChI Key: DECOEFBACGCRBP-UHFFFAOYSA-N
- SMILES: ClC(C(C)=O)C1C=CC(C(=O)OCC)=CC=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 370
- XLogP3: 3.4
- Topological Polar Surface Area: 43.4
Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015004673-250mg |
Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate |
1806603-70-2 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015004673-500mg |
Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate |
1806603-70-2 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015004673-1g |
Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate |
1806603-70-2 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate
Recent Advances in the Study of Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate (CAS: 1806603-70-2)
Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate (CAS: 1806603-70-2) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as an intermediate in the production of more complex pharmacologically active molecules.
The compound's unique structure, featuring a trifluoromethyl group and a chloro-oxopropyl moiety, makes it a versatile building block for the synthesis of various bioactive molecules. Researchers have explored its utility in the development of inhibitors targeting specific enzymes or pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and binding affinity of drug candidates, making this compound a valuable scaffold in medicinal chemistry.
Recent publications have detailed innovative synthetic routes to Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate, emphasizing improvements in yield, purity, and scalability. For instance, a study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic method that significantly reduces the formation of by-products, thereby enhancing the efficiency of the synthesis process. This advancement is critical for the large-scale production of the compound, which is increasingly demanded in both academic and industrial research settings.
In addition to its synthetic utility, the biological activities of Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate and its derivatives have been investigated. Preliminary in vitro studies have demonstrated its potential as a modulator of key cellular pathways. For example, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit promising inhibitory activity against a specific kinase involved in inflammatory responses. These findings suggest that further optimization of the compound's structure could lead to the development of novel anti-inflammatory agents.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Future research directions may include detailed structure-activity relationship (SAR) studies, in vivo efficacy and toxicity assessments, and the exploration of its potential in combination therapies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically relevant applications.
In conclusion, Ethyl 4-(1-chloro-2-oxopropyl)-3-(trifluoromethyl)benzoate (CAS: 1806603-70-2) represents a promising candidate in the realm of medicinal chemistry, with its versatile synthetic applications and potential biological activities. Continued research into its properties and derivatives is expected to yield significant contributions to drug discovery and development, addressing unmet medical needs across various therapeutic areas.
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